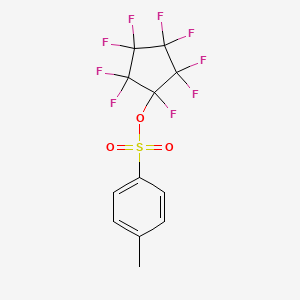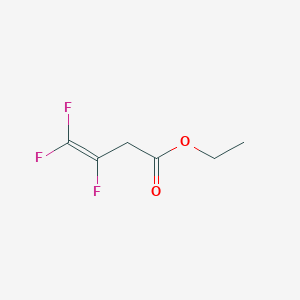
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate, also known as NFT, is a fluorinated organic compound that is used in a variety of scientific research applications. It is a compound with a unique structure that has the potential to be used in a wide range of applications and can be used as a substitute for other compounds. NFT has many advantages, including its low volatility, low toxicity, and low cost. These advantages make it an ideal compound for use in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate involves the conversion of cyclopentene to the desired compound through a series of reactions.
Starting Materials
Cyclopentene, Sodium fluoride, Sulfuric acid, Sodium chloride, Sodium bicarbonate, Tosyl chloride, Hexafluorobenzene
Reaction
Cyclopentene is reacted with sodium fluoride in the presence of sulfuric acid to form 1-fluorocyclopentene., 1-fluorocyclopentene is then reacted with hexafluorobenzene in the presence of sodium chloride to form 1,2,2,3,3,4,4,5,5-nonafluorocyclopentene., The nonafluorocyclopentene is then reacted with tosyl chloride in the presence of sodium bicarbonate to form 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate.
Mechanism Of Action
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate is a fluorinated organic compound that is used in a variety of scientific research applications. It has a unique structure that allows it to interact with biological molecules in a specific way. 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate binds to certain proteins, enzymes, and receptors in the body and modulates their activity. This mechanism of action is used to study the effects of drugs on the body, as well as the effects of environmental toxins.
Biochemical And Physiological Effects
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has a wide range of biochemical and physiological effects. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins. It can also be used to study the effects of radiation on cells. In addition, 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate can be used to study the effects of drugs on the nervous system, as well as the effects of radiation on cells.
Advantages And Limitations For Lab Experiments
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has several advantages for use in laboratory experiments. It has a low volatility, low toxicity, and low cost. These advantages make it an ideal compound for use in laboratory experiments. However, there are also some limitations to its use. 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not as stable as other compounds, so it must be stored and handled with care.
Future Directions
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate is a promising compound with many potential applications in scientific research. Future research could focus on developing new synthetic methods for the synthesis of 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate, as well as exploring its potential applications in drug discovery and development. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its mechanism of action. Finally, further studies could be done to investigate the advantages and limitations of using 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate in laboratory experiments.
Scientific Research Applications
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has a wide range of applications in scientific research. It is used in studies of biochemistry, physiology, and pharmacology. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins. It can also be used in studies of enzyme kinetics and protein structure. In addition, 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate can be used to study the effects of drugs on the nervous system, as well as the effects of radiation on cells.
properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O3S/c1-6-2-4-7(5-3-6)25(22,23)24-12(21)10(17,18)8(13,14)9(15,16)11(12,19)20/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLORWYFTXBXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)